molecular formula C28H25N3O3S B11425231 8-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11425231
M. Wt: 483.6 g/mol
InChI Key: RJSFSAQALVTIJK-UHFFFAOYSA-N
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Description

8-[4-(Benzyloxy)phenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur-containing compounds and amines.

    Introduction of the Benzyloxy and Methoxy Groups: These groups are usually introduced through nucleophilic substitution reactions. Benzyloxy and methoxy groups can be added using benzyl chloride and methanol in the presence of a base.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Benzyloxy and methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, compounds with a pyrido[2,1-b][1,3,5]thiadiazine core have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific structure of this compound could be explored for similar biological activities.

Medicine

In medicine, the compound’s potential as a therapeutic agent can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 8-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile would depend on its specific application. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-[4-(Benzyloxy)phenyl]-3-(4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 8-[4-(Benzyloxy)phenyl]-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The presence of both benzyloxy and methoxy groups in 8-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering enhanced or novel properties.

Properties

Molecular Formula

C28H25N3O3S

Molecular Weight

483.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-oxo-8-(4-phenylmethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C28H25N3O3S/c1-33-23-13-9-22(10-14-23)30-18-31-27(32)15-25(26(16-29)28(31)35-19-30)21-7-11-24(12-8-21)34-17-20-5-3-2-4-6-20/h2-14,25H,15,17-19H2,1H3

InChI Key

RJSFSAQALVTIJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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